butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Overview
Description
Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, also known as butylated hydroxyanisole (BHA), is a synthetic antioxidant commonly used in the food and cosmetic industries. BHA is a white or yellowish crystalline powder with a slightly bitter taste and is soluble in alcohol and ether. BHA is widely used in the food industry as a preservative to prevent spoilage and rancidity in fats, oils, and fatty foods.
Mechanism of Action
BHA works by inhibiting the formation of free radicals, which are highly reactive molecules that can damage cells and DNA. BHA also acts as a scavenger of free radicals, neutralizing them before they can cause damage. BHA has been shown to be effective in preventing lipid peroxidation, which is the process by which free radicals attack and damage cell membranes.
Biochemical and Physiological Effects
BHA has been shown to have a number of biochemical and physiological effects. BHA has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). BHA has also been shown to inhibit the activity of enzymes that produce reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase.
Advantages and Limitations for Lab Experiments
BHA has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. BHA is also relatively inexpensive and readily available. However, BHA has some limitations in lab experiments. It can interfere with some assays that rely on the generation of ROS, and it can also interfere with some enzymatic assays that rely on the activity of specific enzymes.
Future Directions
There are several areas of future research that could be explored with regard to BHA. One area of interest is the potential use of BHA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BHA has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the potential use of BHA in the prevention and treatment of cancer. BHA has been shown to have anti-cancer properties and may be able to help prevent the development of certain types of cancer. Finally, more research is needed to fully understand the biochemical and physiological effects of BHA and how it interacts with other molecules in the body.
Scientific Research Applications
BHA has been extensively studied for its antioxidant properties and its potential health benefits. BHA has been shown to protect against oxidative stress, which is a major contributor to aging and many chronic diseases such as cancer, diabetes, and heart disease. BHA has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-3-4-10-22-17(20)11-23-16-9-8-14-13-6-5-7-15(13)19(21)24-18(14)12(16)2/h8-9H,3-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHPCSHMLXFFLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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